
Fmoc-D-IsoGln-Trt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-D-IsoGln-Trt, also known as Fmoc-N-trityl-D-glutamine, is a derivative of D-glutamine. It is commonly used in solid-phase peptide synthesis due to its stability and ease of handling. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group and a trityl (Trt) group, which serve as protective groups during peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-IsoGln-Trt typically involves the protection of the amino and carboxyl groups of D-glutamine. The Fmoc group is introduced to protect the amino group, while the Trt group is used to protect the side chain. The reaction conditions often involve the use of solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF), with coupling reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale purification techniques like high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-IsoGln-Trt primarily undergoes reactions typical of peptide synthesis, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine in DMF.
Coupling Reactions: Formation of peptide bonds using coupling reagents like DIC and HOBt.
Cleavage Reactions: Removal of the Trt group using trifluoroacetic acid (TFA) in the presence of scavengers.
Common Reagents and Conditions
Deprotection: 20% piperidine in DMF.
Coupling: DIC and HOBt in DCM or DMF.
Cleavage: TFA with scavengers like water, triisopropylsilane (TIPS), and ethanedithiol (EDT).
Major Products
The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block .
Scientific Research Applications
Fmoc-D-IsoGln-Trt is widely used in various fields of scientific research:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of peptide-based biomaterials and nanomaterials
Mechanism of Action
The mechanism of action of Fmoc-D-IsoGln-Trt involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, while the Trt group protects the side chain. These protective groups are selectively removed at different stages of the synthesis to allow for the formation of peptide bonds .
Comparison with Similar Compounds
Similar Compounds
Fmoc-D-Gln-Trt: Similar in structure but with a different side chain configuration.
Fmoc-D-Asn-Trt: Another protected amino acid derivative used in peptide synthesis.
Fmoc-D-Glu-OtBu: A derivative with a tert-butyl group protecting the side chain
Uniqueness
Fmoc-D-IsoGln-Trt is unique due to its specific configuration and protective groups, which make it particularly useful in the synthesis of peptides with specific sequences and structures. Its stability and ease of handling further enhance its utility in various applications .
Properties
Molecular Formula |
C39H34N2O5 |
|---|---|
Molecular Weight |
610.7 g/mol |
IUPAC Name |
(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoic acid |
InChI |
InChI=1S/C39H34N2O5/c42-36(43)25-24-35(40-38(45)46-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)37(44)41-39(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,40,45)(H,41,44)(H,42,43)/t35-/m1/s1 |
InChI Key |
STSTUQGQKYMFRJ-PGUFJCEWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)[C@@H](CCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


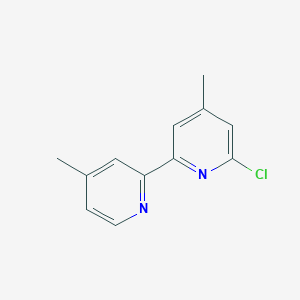
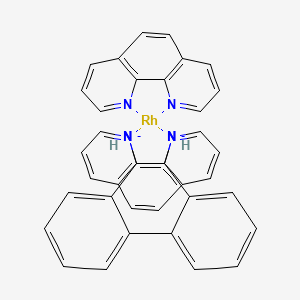
![[(2R)-3-[2-(12-aminododecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13139394.png)
![azanium;[(4R)-2-hydroxy-2-oxido-1,3,2-dioxaphospholan-2-ium-4-yl]methyl (Z)-octadec-9-enoate](/img/structure/B13139396.png)
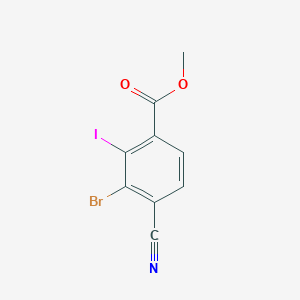
![3,3'-Diethyl-2,2'-dithioxo-[5,5'-bithiazolidine]-4,4'-dione](/img/structure/B13139403.png)
![(2-Methyl-4-(trifluoromethyl)benzofuro[2,3-b]pyridin-8-yl)boronic acid](/img/structure/B13139411.png)
![{[3-(Methoxymethyl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B13139414.png)
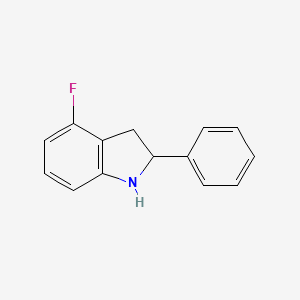


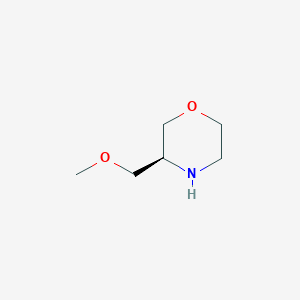

![Methyl2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13139451.png)
